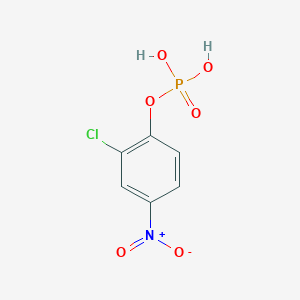

2-Chlor-4-nitrophenyl-dihydrogenphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-nitrophenyl phosphate is an indispensable compound in the field of biomedicine . It possesses extraordinary capabilities in suppressing protein tyrosine phosphatases (PTPs) . The molecular formula of this compound is C6H5ClNO6P .

Synthesis Analysis

The degradation of 2-Chloro-4-nitrophenol has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .Chemical Reactions Analysis

The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .Wirkmechanismus

Target of Action

The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Chloro-4-nitrophenyl dihydrogen phosphate interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The suppression of PTPs by 2-Chloro-4-nitrophenyl dihydrogen phosphate can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-nitrophenyl dihydrogen phosphate. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using CNP in laboratory experiments is its stability. It is relatively stable, and can be stored for long periods of time without losing its effectiveness. Additionally, CNP is relatively easy to synthesize and is relatively inexpensive. However, CNP is also highly toxic, and should be handled with extreme caution.

Zukünftige Richtungen

Future research into the use of CNP could include further investigation into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of various compounds using CNP as a reagent. Additionally, further research could be conducted into the development of new methods for synthesizing CNP, as well as the development of new applications for CNP.

Synthesemethoden

CNP can be synthesized by reacting 4-nitrophenol with phosphorus oxychloride in an acidic medium. The reaction is typically carried out in a two-step process, beginning with the preparation of 4-nitrophenol and ending with the reaction of the 4-nitrophenol with phosphorus oxychloride. The reaction is typically carried out at temperatures between 0°C and 30°C, and a slight excess of phosphorus oxychloride is usually added to ensure complete reaction.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

2-Chlor-4-nitrophenyl-dihydrogenphosphat ist bekannt für seine Rolle bei der Unterdrückung von Protein-Tyrosin-Phosphatasen (PTPs), Enzymen, die Phosphatgruppen von Proteinen entfernen. Diese Unterdrückung kann entscheidend sein bei der Untersuchung von Signaltransduktionswegen innerhalb von Zellen, die oft durch die Phosphorylierung und Dephosphorylierung von Proteinen vermittelt werden .

Chemische Synthese

Diese Verbindung wird als Zwischenprodukt bei der Synthese verschiedener Pestizide, Farbstoffe und Pharmazeutika verwendet. Seine Reaktivität mit anderen organischen Molekülen macht es wertvoll für die Herstellung komplexer chemischer Strukturen .

Enzymatische Reaktionen

In der Enzymologie kann this compound als Substrat für Enzyme wie Phosphorylasen dienen, die die Addition von Phosphatgruppen an andere Moleküle katalysieren. Dies ist besonders nützlich bei der chemoenzymatischen Synthese, bei der sowohl chemische als auch enzymatische Methoden zur Herstellung spezifischer Verbindungen eingesetzt werden .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chloro-4-nitrophenyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSNKKSCOCCOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439315 |

Source

|

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14957-98-3 |

Source

|

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B179824.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)